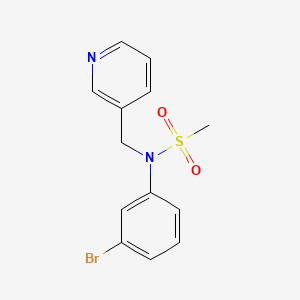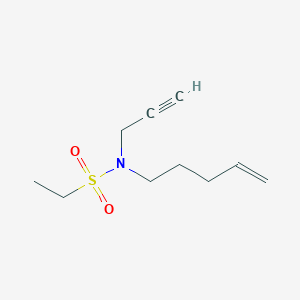
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is not fully understood, but it is thought to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that play a role in gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide may alter gene expression and lead to changes in cellular function.
Biochemical and Physiological Effects:
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a histone deacetylase inhibitor, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have antioxidant activity and to inhibit the production of inflammatory cytokines. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have a protective effect on neurons, reducing the damage caused by oxidative stress and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that it has been well-characterized in the literature, with numerous studies investigating its properties and potential applications. Additionally, the synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is relatively straightforward and can be carried out using readily available reagents. However, one limitation of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. One possibility is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the effects of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide on gene expression and cellular function, with the goal of identifying new targets for drug development. Finally, studies could investigate the safety and toxicity of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide, with the goal of determining whether it could be used as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide involves several steps, including the reaction of 6-methyl-4-pyrone with propylamine to form 6-methyl-4-oxopyran-3-yl-N-propylamine. This intermediate is then reacted with acetic anhydride to yield 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide. The synthesis of 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been well-documented in the literature, and several variations of the procedure have been reported.
Aplicaciones Científicas De Investigación
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been investigated for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have activity as a histone deacetylase inhibitor, which may make it useful in the treatment of certain types of cancer. Additionally, 2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(6-methyl-4-oxopyran-3-yl)oxy-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-4-12-11(14)7-16-10-6-15-8(2)5-9(10)13/h5-6H,3-4,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHHPZTJMOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)